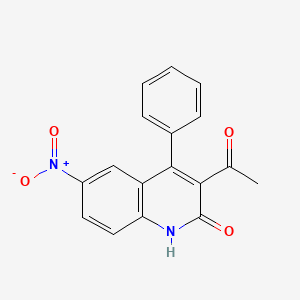
3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-6-nitro-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C17H12N2O4 and its molecular weight is 308.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Acetyl-6-nitro-4-phenylquinolin-2(1H)-one is a nitrogen-containing aromatic heterocyclic compound with significant biological activity. Its molecular formula is C18H12N2O3, and it has a molecular weight of 308.3 g/mol. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
The compound appears as a yellowish crystalline powder, with a melting point between 194-196°C. It is insoluble in water but soluble in organic solvents like ethanol and diethyl ether. The stability of this compound can be influenced by factors such as light, temperature, and pH levels, maintaining good thermal stability up to 200°C.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown promising results, suggesting its potential as an effective antimicrobial agent.
Anticancer Activity
The derivatives of this compound have been studied for their anticancer properties. Some derivatives demonstrate cytotoxic effects on various cancer cell lines, indicating the compound's potential in cancer therapy. For instance, studies have highlighted its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may effectively bind to certain enzymes and receptors, which could explain its antimicrobial and anticancer effects. Further investigations are necessary to elucidate these interactions fully.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential as a therapeutic agent.
- Cytotoxicity Assays : In another study, the cytotoxic effects of the compound were evaluated on human cancer cell lines. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity against specific cancer types .
Structural Comparisons
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-acetylquinoline | Quinoline core with an acetyl group | Known for diverse biological activities |
| 6-nitroquinoline | Nitro group at position six | Exhibits different reactivity profiles |
| 4-phenylquinoline | Phenyl group at position four | Used extensively in medicinal chemistry |
| 2-aminoquinoline | Amino group at position two | Noted for its role in synthesizing derivatives |
The presence of specific functional groups in this compound contributes to its unique reactivity and biological profile, distinguishing it from other compounds in this class.
属性
IUPAC Name |
3-acetyl-6-nitro-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(19(22)23)7-8-14(13)18-17(15)21/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEFQSYZTXFZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319967 |
Source


|
| Record name | 3-acetyl-6-nitro-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665651 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
202192-77-6 |
Source


|
| Record name | 3-acetyl-6-nitro-4-phenyl-1H-quinolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601319967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














